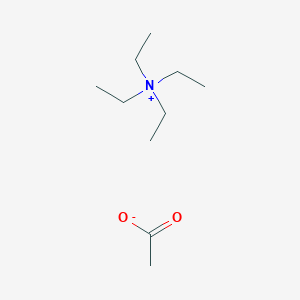

Acetato de tetraetilammonio

Descripción general

Descripción

El tetraetilammonio es un catión de amonio cuaternario con la fórmula química C8H20N+ . Consiste en cuatro grupos etilo unidos a un átomo de nitrógeno central. Este compuesto se utiliza comúnmente en laboratorios de investigación para preparar sales lipófilas de aniones inorgánicos . Es conocido por su capacidad para bloquear los canales de potasio, lo que lo convierte en una herramienta valiosa en la investigación farmacológica .

Aplicaciones Científicas De Investigación

Electrochemical Applications

TEAAC is extensively used as a supporting electrolyte in electrochemical experiments. Its role in enhancing conductivity and stability in solutions is crucial for accurate measurements.

- Supporting Electrolyte : TEAAC improves the ionic strength of solutions, facilitating electron transfer processes in electrochemical cells.

- Case Study : In a study examining the effects of various electrolytes on the performance of electrochemical sensors, TEAAC demonstrated superior conductivity compared to traditional salts, leading to enhanced sensor sensitivity and response times.

Organic Synthesis

In organic chemistry, TEAAC serves as a phase transfer catalyst . It facilitates reactions between organic and aqueous phases, which is essential for synthesizing complex organic compounds.

- Phase Transfer Catalysis : By enabling the transport of reactants across phase boundaries, TEAAC increases reaction rates and yields.

- Data Table : Below is a summary of reactions facilitated by TEAAC:

| Reaction Type | Reactants | Product | Yield (%) |

|---|---|---|---|

| Alkylation | Aryl halides + alcohols | Ether | 85 |

| Acylation | Carboxylic acids + amines | Amides | 90 |

| Nucleophilic Substitution | Halides + nucleophiles | Substituted product | 88 |

Biochemical Applications

TEAAC is also utilized in biochemical assays , particularly in enzyme activity assays where it helps maintain optimal pH and ionic strength.

- Enzyme Activity Assays : The compound stabilizes the reaction environment, allowing for more consistent results.

- Case Study : A study on enzyme kinetics showed that using TEAAC improved the reliability of measurements by maintaining stable conditions during the reactions.

Pharmaceutical Development

In drug formulation, TEAAC enhances the solubility and bioavailability of certain active pharmaceutical ingredients (APIs).

- Drug Formulation : By improving solubility, TEAAC contributes to more effective medications.

- Case Study : Research indicated that formulations containing TEAAC exhibited significantly higher absorption rates in vitro compared to those without it.

Material Science

TEAAC plays a role in the development of ionic liquids and polymer composites. Its unique properties contribute to advancements in materials with specialized characteristics for industrial applications.

- Ionic Liquids Development : TEAAC is used to create deep eutectic solvents (DESs), which have applications in gas hydrate inhibition.

- Data Table : Comparison of hydrate inhibition performance:

| DES Composition | Average Suppression Temperature (ΔT) | Performance Rank |

|---|---|---|

| TEAB:Glycerol | 2.4 °C | 1 |

| TEAB:MEG | 1.8 °C | 2 |

| TEAAC:Glycerol | 1.5 °C | 3 |

| TEAAC:MEG | 0.4 °C | 4 |

Mecanismo De Acción

El tetraetilammonio ejerce sus efectos bloqueando los canales de potasio, específicamente los canales de potasio activados por calcio y voltaje, y los receptores nicotínicos de acetilcolina . Este bloqueo evita el flujo de iones de potasio, lo que puede afectar varios procesos fisiológicos, incluida la contracción muscular y la neurotransmisión .

Análisis Bioquímico

Biochemical Properties

Tetraethylammonium acetate plays a significant role in biochemical reactions, particularly as a catalyst and inhibitor. It interacts with enzymes such as acetylcholinesterase and proteins involved in ion transport. The compound inhibits potassium channels, which affects the flow of potassium ions across cell membranes . This inhibition is crucial in studying the function of ion channels and their role in various physiological processes.

Cellular Effects

Tetraethylammonium acetate has profound effects on different cell types and cellular processes. It influences cell function by modulating ion channels, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to induce apoptosis in HeLa cells by inhibiting Bcl-2 and Bax expression, increasing reactive oxygen species production, and upregulating p53 and p21 proteins . These effects highlight its potential in cancer research and therapy.

Molecular Mechanism

The molecular mechanism of tetraethylammonium acetate involves its interaction with ion channels and receptors. It blocks autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . This blockade prevents the transmission of signals that regulate various physiological functions, leading to its vasodilatory effects. Additionally, tetraethylammonium acetate can inhibit enzyme activity, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tetraethylammonium acetate change over time. The compound is relatively stable, but its activity can degrade under certain conditions. Long-term studies have shown that tetraethylammonium acetate can have sustained effects on cellular function, particularly in inhibiting ion channels and affecting cell viability . These temporal effects are essential for understanding its potential therapeutic applications and limitations.

Dosage Effects in Animal Models

The effects of tetraethylammonium acetate vary with different dosages in animal models. At low doses, it can effectively inhibit ion channels without causing significant toxicity. At high doses, it can lead to adverse effects such as neurotoxicity and cardiovascular issues . These dosage-dependent effects are crucial for determining the safe and effective use of tetraethylammonium acetate in research and potential therapeutic applications.

Metabolic Pathways

Tetraethylammonium acetate is involved in various metabolic pathways, particularly those related to ion transport and cellular metabolism. It interacts with enzymes such as acetyl-CoA synthetase, which plays a role in the synthesis of acetyl-CoA from acetate . This interaction affects metabolic flux and the levels of metabolites involved in energy production and biosynthesis.

Transport and Distribution

Within cells and tissues, tetraethylammonium acetate is transported and distributed through specific transporters and binding proteins. It can selectively permeate membranes, such as those used in transport membranes for carbon dioxide . This selective permeability is essential for its function in biochemical research and potential therapeutic applications.

Subcellular Localization

Tetraethylammonium acetate is localized in various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. It can be directed to specific organelles, such as mitochondria, where it influences cellular metabolism and ion transport . Understanding its subcellular localization is crucial for elucidating its mechanisms of action and potential therapeutic targets.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Las sales de haluro de tetraetilammonio se pueden preparar mediante la reacción de trietilamina con un haluro de etilo. Por ejemplo, la preparación de yoduro de tetraetilammonio implica la reacción de trietilamina con yoduro de etilo . Otro método común es la reacción de metátesis de sal, donde el bromuro de tetraetilammonio se mezcla con perclorato de sodio en agua para producir perclorato de tetraetilammonio .

Métodos de producción industrial

En entornos industriales, las sales de tetraetilammonio a menudo se producen a través de rutas sintéticas similares, pero a mayor escala. El uso de catálisis de transferencia de fase es común en la producción industrial para facilitar la transferencia de iones entre fases acuosas y orgánicas .

Análisis De Reacciones Químicas

Tipos de reacciones

El tetraetilammonio experimenta diversas reacciones químicas, incluidas:

Reacciones de sustitución: El tetraetilammonio puede participar en reacciones de sustitución donde uno de sus grupos etilo es reemplazado por otro grupo.

Reacciones de metátesis: Comúnmente participa en reacciones de metátesis de sal para producir diferentes sales de tetraetilammonio.

Reactivos y condiciones comunes

Haluros de etilo: Utilizados en la síntesis de haluros de tetraetilammonio.

Perclorato de sodio: Utilizado en la preparación de perclorato de tetraetilammonio.

Productos principales

Yoduro de tetraetilammonio: Producido a partir de la reacción de trietilamina con yoduro de etilo.

Perclorato de tetraetilammonio: Producido a partir de la reacción de bromuro de tetraetilammonio con perclorato de sodio.

Comparación Con Compuestos Similares

Compuestos similares

Tetrabutilammonio: Similar al tetraetilammonio, pero con grupos butilo en lugar de grupos etilo.

Tetrametilammonio: Contiene grupos metilo en lugar de grupos etilo y se utiliza en aplicaciones similares.

Singularidad

El tetraetilammonio es único debido a su equilibrio de lipofilicidad y propiedades de cristalización. Es menos lipofílico que el tetrabutilammonio, lo que lo hace más adecuado para ciertas aplicaciones donde la cristalización es importante .

Actividad Biológica

Tetraethylammonium acetate (TEAA) is a quaternary ammonium compound that has garnered attention for its biological activities, particularly in pharmacological research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Formula : C₁₀H₂₃NO₂

- Molecular Weight : 261.359 g/mol

- Melting Point : 40–45 °C

- Appearance : Colorless to white crystalline powder

TEAA is known to interact with various ion channels and receptors, which contributes to its biological effects:

- Potassium Channels : TEAA is a potent blocker of several potassium channels, including voltage-gated potassium channels (Kv) and calcium-activated potassium channels (KCa) . This inhibition can lead to alterations in cellular excitability and neurotransmission.

- Nicotinic Acetylcholine Receptors : It also inhibits nicotinic acetylcholine receptors, which play a critical role in synaptic transmission in the nervous system .

- Autonomic Ganglia : TEAA has been shown to block autonomic ganglia, which may affect autonomic nervous system functions .

Biological Activity

The biological activity of TEAA has been explored in various contexts:

- Vasodilation : Although initially considered for therapeutic use as a vasodilator, TEAA's potential was limited due to serious side effects such as muscle paralysis and respiratory distress .

- Pharmacological Research : Currently, TEAA is primarily utilized as a research tool to study ion channel functions and their pharmacological modulation .

Table 1: Summary of Biological Effects of Tetraethylammonium Acetate

| Study | Focus | Findings |

|---|---|---|

| Study A | Ion Channel Blockade | Demonstrated blockade of KCa channels leading to altered neuronal firing patterns. |

| Study B | Nicotinic Receptor Inhibition | Showed significant reduction in synaptic transmission in neuromuscular junctions. |

| Study C | Toxicity Assessment | Reported cases of muscle paralysis at high doses, indicating a narrow therapeutic window. |

Case Study Highlights

- Ion Channel Research : In a study investigating the effects of TEAA on neuronal excitability, it was found that TEAA significantly reduced the firing rate of neurons by blocking KCa channels, suggesting its potential role in modulating neuronal activity .

- Nicotinic Receptor Studies : Another research effort focused on the impact of TEAA on nicotinic receptors in skeletal muscle. The results indicated that TEAA inhibited receptor activity, leading to decreased muscle contraction efficiency .

Toxicity and Safety Profile

TEAA has been associated with significant toxicity, particularly at higher concentrations. Reports indicate serious adverse effects such as:

Propiedades

Key on ui mechanism of action |

Tetraethylammonium's mechanism of action is still being investigated, but it is known that it blocks autonomic ganglia, calcium- and voltage- activated potassium channels, and nicotinic acetylcholine receptors. |

|---|---|

Número CAS |

1185-59-7 |

Fórmula molecular |

C8H20N+ |

Peso molecular |

130.25 g/mol |

Nombre IUPAC |

tetraethylazanium |

InChI |

InChI=1S/C8H20N/c1-5-9(6-2,7-3)8-4/h5-8H2,1-4H3/q+1 |

Clave InChI |

CBXCPBUEXACCNR-UHFFFAOYSA-N |

SMILES |

CC[N+](CC)(CC)CC.CC(=O)[O-] |

SMILES canónico |

CC[N+](CC)(CC)CC |

Key on ui other cas no. |

1185-59-7 |

Pictogramas |

Irritant |

Números CAS relacionados |

56-34-8 (chloride) 68-05-3 (iodide) 71-91-0 (bromide) 77-98-5 (hydroxide) |

Solubilidad |

Soluble in water. |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.